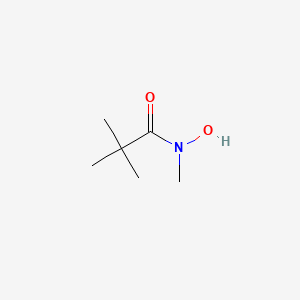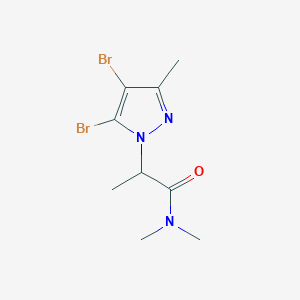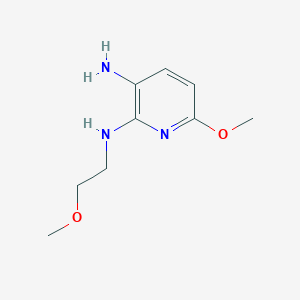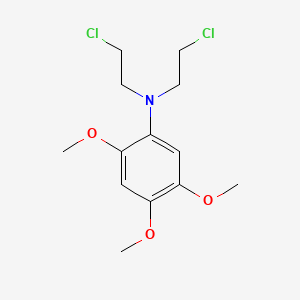![molecular formula C12H14ClNO2 B14010541 1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid CAS No. 6636-90-4](/img/structure/B14010541.png)
1-[(2-Chlorophenyl)amino]cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H14ClNO2. It is known for its unique structure, which includes a cyclopentane ring bonded to a carboxylic acid group and a 2-chlorophenylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-chloroaniline under specific conditions. One common method includes:
Cyclopentanecarboxylic Acid Preparation: Cyclopentanecarboxylic acid can be synthesized through the palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of 1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid.
1-Aminocyclopropane-1-carboxylic acid: Shares a similar cyclopentane structure but with different functional groups.
Uniqueness
1-[(2-chlorophenyl)amino]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring with a 2-chlorophenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6636-90-4 |
|---|---|
Molekularformel |
C12H14ClNO2 |
Molekulargewicht |
239.70 g/mol |
IUPAC-Name |
1-(2-chloroanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-9-5-1-2-6-10(9)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
InChI-Schlüssel |
KGTGFSQKNNUILP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=O)O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


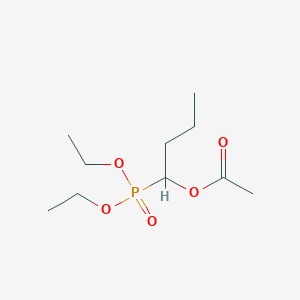
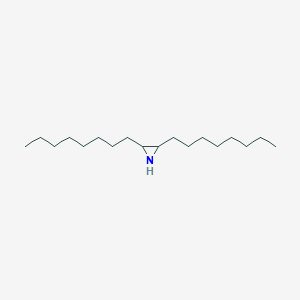


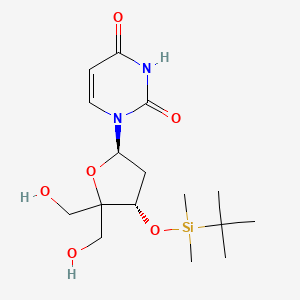
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
